molecular formula C20H30N4O5S B10882189 Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate

Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B10882189
M. Wt: 438.5 g/mol
InChI Key: SHHWORREJAFQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a sulfonyl group attached to an acetylamino phenyl moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino phenyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylamino phenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Amides, esters.

Scientific Research Applications

ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets.

Comparison with Similar Compounds

  • ETHYL 4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINE-1-CARBOXYLATE
  • N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE

Comparison:

  • Structural Differences: While similar compounds may share the sulfonyl and acetylamino phenyl groups, variations in the piperazine ring or ester group can lead to different chemical properties and biological activities.
  • Uniqueness: The presence of the tetrahydro-1(2H)-pyridinecarboxylate moiety in ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE distinguishes it from other similar compounds, potentially offering unique pharmacological profiles and applications.

Properties

Molecular Formula

C20H30N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N4O5S/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25/h4-7,18H,3,8-15H2,1-2H3,(H,21,25)

InChI Key

SHHWORREJAFQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.